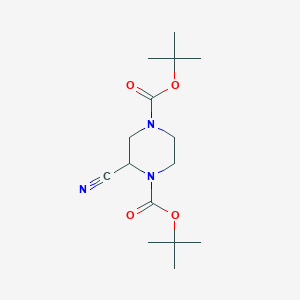

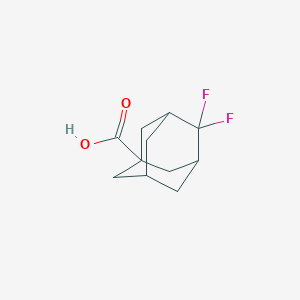

N~1~-(2,5-Difluorophenyl)-beta-alaninamide hydrochloride

Vue d'ensemble

Description

This would typically include the compound’s systematic name, its common name if applicable, and its structural formula.

Synthesis Analysis

This involves a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This involves a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used in molecular structure analysis.Chemical Reactions Analysis

This involves a discussion of the chemical reactions that the compound undergoes. This could include its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis

This involves a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- N

1-(2,5-Difluorophenyl)-beta-alaninamide hydrochloride has been utilized in the chemical synthesis of gamma-secretase inhibitors, with an improved synthesis method described for producing enantiomerically pure diastereomers of such compounds (Fauq et al., 2007).

Pharmacodynamics Studies

- This compound has been a focus in pharmacodynamics studies, especially in relation to the brain, cerebrospinal fluid, and plasma, particularly in its role as a gamma-secretase inhibitor (Lanz et al., 2004).

Biochemical and Molecular Studies

- It has been involved in studies concerning the enzymatic hydrolysis of methyl 3,3-difluoro-2-amino esters, which contributes to the understanding of enzymatic processes and the synthesis of amino acids and their derivatives (Ayi et al., 1995).

- Research on the synthesis of sequential polypeptides using L-alanine and beta-aminobutyric acid also references compounds related to N

1-(2,5-Difluorophenyl)-beta-alaninamide hydrochloride (Goodman et al., 1976).

Application in Chromatography and Spectroscopy

- It has applications in the development of new chiral variants of Marfey's reagent for liquid chromatographic separation of enantiomers of α-amino acids, demonstrating its significance in analytical chemistry (Bhushan & Kumar, 2008).

Studies in Material Science

- In material science, related compounds have been studied for their aggregation behavior in aqueous media, contributing to the understanding of the properties of artificial glycolipids (Hisaeda et al., 1997).

Research in Biochemistry

- Biochemical research includes studies on the limitations of N-hydroxysuccinimide esters in affinity chromatography and protein immobilization, which is relevant for various biochemical applications (Wilchek & Miron, 1987).

Safety And Hazards

This involves a discussion of the compound’s toxicity, its potential health effects, and the precautions that should be taken when handling it.

Orientations Futures

This involves a discussion of potential future research directions, such as new synthetic routes, potential applications, and unanswered questions about its mechanism of action.

I hope this general approach is helpful. For a more specific analysis, I would need more detailed information on the compound . Please note that this is a general approach and may not apply to all compounds. Always refer to the relevant literature and safety data sheets for specific information.

Propriétés

IUPAC Name |

3-amino-N-(2,5-difluorophenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O.ClH/c10-6-1-2-7(11)8(5-6)13-9(14)3-4-12;/h1-2,5H,3-4,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXIHHXVKBFVGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NC(=O)CCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~-(2,5-Difluorophenyl)-beta-alaninamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1419610.png)

![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1419613.png)

![N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline](/img/structure/B1419622.png)